molecular formula C12H14N4O B12794767 (+)-2-Hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboximidamide hydrate CAS No. 164334-94-5

(+)-2-Hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboximidamide hydrate

Cat. No.: B12794767
CAS No.: 164334-94-5
M. Wt: 230.27 g/mol
InChI Key: JRLFZXVJJMRPLD-UHFFFAOYSA-N
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Description

(+)-2-Hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboximidamide hydrate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a hydroxy group, an imidazole ring, and a benzenecarboximidamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-2-Hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboximidamide hydrate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzoic acid with 1-(1H-imidazol-4-yl)ethanamine under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group. The final product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

(+)-2-Hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboximidamide hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of 2-keto-3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboximidamide.

    Reduction: Formation of 2-hydroxy-3-(1-(1H-imidazoline-4-yl)ethyl)benzenecarboximidamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(+)-2-Hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboximidamide hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways involving imidazole-containing compounds.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (+)-2-Hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboximidamide hydrate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The hydroxy and carboximidamide groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

(+)-2-Hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboximidamide hydrate can be compared with other similar compounds, such as:

    2-Hydroxybenzenecarboximidamide: Lacks the imidazole ring, resulting in different chemical properties and biological activities.

    3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboximidamide:

    2-Hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzenecarboxamide: The carboximidamide group is replaced with a carboxamide group, leading to variations in its chemical behavior and biological effects.

Properties

CAS No.

164334-94-5

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

2-hydroxy-3-[1-(1H-imidazol-5-yl)ethyl]benzenecarboximidamide

InChI

InChI=1S/C12H14N4O/c1-7(10-5-15-6-16-10)8-3-2-4-9(11(8)17)12(13)14/h2-7,17H,1H3,(H3,13,14)(H,15,16)

InChI Key

JRLFZXVJJMRPLD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)C(=N)N)O)C2=CN=CN2

Origin of Product

United States

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